Lipophilic Ligand Efficiency: XLogP3 and TPSA Comparison vs. 2-Methylthio Analog
The 2-methyl substituent on 7-chloro-2-methylthiazolo[4,5-d]pyrimidine confers a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 66.9 Ų, compared with the 2-methylthio analog (CAS 119011-56-2) which displays a higher TPSA of 92 Ų (predicted) and an additional rotatable bond (1 vs. 0) due to the thioether sulfur [1][2]. The lower TPSA of the 2-methyl scaffold favors passive membrane permeability, while the reduced rotatable bond count contributes to lower conformational entropy penalty upon target binding. For a fixed molecular weight, the 2-methyl compound thus offers a superior balance of lipophilicity and polarity for central nervous system (CNS) and intracellular kinase target applications where excessive polar surface area limits cellular penetration [3].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4; TPSA = 66.9 Ų; Rotatable bonds = 0 |
| Comparator Or Baseline | 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: XLogP3 = not directly reported; TPSA = 92 Ų; Rotatable bonds = 1 |
| Quantified Difference | TPSA difference = 25.1 Ų (2-methyl scaffold 27% lower TPSA); Rotatable bond difference = 1 (2-methyl locked vs. 2-methylthio freely rotating) |
| Conditions | Computed properties: PubChem Cactvs 3.4.8.18 (for target); ACD/Labs Percepta Platform v14.00 (for comparator) |
Why This Matters
A TPSA below 90 Ų is associated with improved blood-brain barrier penetration; the 2-methyl scaffold falls well within this range while the 2-methylthio analog exceeds it, directly influencing scaffold selection for CNS-targeted kinase inhibitor programs.
- [1] PubChem. Computed Properties: XLogP3-AA and TPSA for CID 83828893. National Center for Biotechnology Information (2026). View Source
- [2] ChemSpider. Predicted Data for CSID 25993310: 7-Chloro-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine – Polar Surface Area and Rotatable Bonds. Royal Society of Chemistry (2024). View Source
- [3] Pajouhesh, H. and Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), pp.541–553. View Source
